REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:7][S:8]([NH2:11])(=[O:10])=[O:9].C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.[CH2:42]([C:46]1[O:47][C:48]2[CH:54]=[CH:53][C:52](Br)=[CH:51][C:49]=2[CH:50]=1)[CH2:43][CH2:44][CH3:45]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:42]([C:46]1[O:47][C:48]2[CH:54]=[CH:53][C:52]([NH:11][S:8]([CH3:7])(=[O:10])=[O:9])=[CH:51][C:49]=2[CH:50]=1)[CH2:43][CH2:44][CH3:45] |f:0.1.2,7.8.9|
|
Name
|
cesium carbonate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1OC2=C(C1)C=C(C=C2)Br
|
Name
|
compound IX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following are placed in an equipped reactor under an argon atmosphere
|
Type
|
ADDITION
|
Details
|
are then added by syringe
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1OC2=C(C1)C=C(C=C2)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |